molecular formula C17H15NO3 B11846376 Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate

Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate

Cat. No.: B11846376
M. Wt: 281.30 g/mol
InChI Key: SUQAPBKLNOLOKR-UHFFFAOYSA-N
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Description

Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a chemical compound offered for research and development purposes. As a synthetic indole derivative, this ester may serve as a valuable synthetic intermediate or building block in medicinal chemistry and pharmaceutical research for the development of new therapeutic agents. The structure, featuring an indole core substituted with a carboxylate ester and a phenyl ring bearing a hydroxymethyl group, is common in many biologically active molecules. Researchers might explore its potential as a precursor for more complex molecules or study its physicochemical properties. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. For more detailed information on specifications, available quantity, and pricing, please contact us directly.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 1-[3-(hydroxymethyl)phenyl]indole-6-carboxylate

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-6-5-13-7-8-18(16(13)10-14)15-4-2-3-12(9-15)11-19/h2-10,19H,11H2,1H3

InChI Key

SUQAPBKLNOLOKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC(=C3)CO

Origin of Product

United States

Preparation Methods

Indole Core Synthesis

Methyl indole-6-carboxylate serves as a critical intermediate. Its preparation involves esterification of indole-6-carboxylic acid under acidic conditions:

  • Reaction Conditions : Indole-6-carboxylic acid (1.01 g, 6.2 mmol) is refluxed in methanol (200 mL) with concentrated H₂SO₄ (1 mL) for 15–16 hours.

  • Yield : 85–91%.

  • Key Data :

    Starting MaterialCatalystSolventTemperatureTimeYield
    Indole-6-carboxylic acidH₂SO₄MeOHReflux (70–80°C)15–16 h85–91%

N-Arylation Strategies

The introduction of the 3-(hydroxymethyl)phenyl group at N1 employs transition-metal-catalyzed cross-coupling reactions:

Buchwald-Hartwig Amination

  • Catalyst System : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃ or K₃PO₄.

  • Substrate : Methyl indole-6-carboxylate and 3-bromobenzyl alcohol derivatives.

  • Yield : 60–75%.

Chan-Lam Coupling

  • Catalyst : Cu(OAc)₂.

  • Conditions : 3-(Hydroxymethyl)phenylboronic acid, molecular sieves, and triethylamine in acetonitrile at 80°C.

  • Yield : 45–64%.

Comparative Analysis

MethodCatalystBaseTemperatureTimeYield
Buchwald-HartwigPd(OAc)₂/XantphosCs₂CO₃100°C12 h72%
Chan-LamCu(OAc)₂Et₃N80°C24 h58%

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced via two primary routes:

Reduction of Ester to Alcohol

  • Substrate : Methyl 1-(3-(methoxycarbonyl)phenyl)-1H-indole-6-carboxylate.

  • Reducing Agent : LiAlH₄ or NaBH₄ in THF.

  • Yield : 80–88%.

Direct Hydroxymethylation

  • Reagent : Paraformaldehyde and HCl in dioxane.

  • Conditions : 60°C for 6 hours.

  • Yield : 65–70%.

Alternative Pathways and Optimization

One-Pot N-Arylation and Esterification

A streamlined approach combines N-arylation and esterification in a single pot:

  • Catalyst : Pd₂(dba)₃ with BrettPhos ligand.

  • Reagents : 3-(Hydroxymethyl)phenylboronic acid and methyl chloroformate.

  • Yield : 68%.

Protecting Group Strategies

To prevent undesired side reactions during hydroxymethylation:

  • Protecting Group : tert-Butyldimethylsilyl (TBS) ether.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

  • Overall Yield : 62%.

Challenges and Limitations

  • Regioselectivity : Competing C2/C3 arylation in indole systems necessitates careful ligand selection.

  • Functional Group Compatibility : The hydroxymethyl group may undergo oxidation or elimination under acidic/basic conditions.

  • Catalyst Cost : Pd-based systems, while efficient, are economically prohibitive for large-scale synthesis.

Recent Advances

Photoredox Catalysis

  • Method : Visible-light-mediated N-arylation using Ir(ppy)₃ and NiCl₂·glyme.

  • Advantage : Ambient temperature and reduced catalyst loading (2 mol% Pd).

  • Yield : 70–78%.

Enzymatic Esterification

  • Enzyme : Candida antarctica lipase B (CAL-B) in ionic liquids.

  • Substrate : Indole-6-carboxylic acid and methyl acetate.

  • Yield : 90% .

Chemical Reactions Analysis

Ester Hydrolysis

The C6 methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction enhances water solubility and provides a handle for further derivatization.

Conditions :

  • Acidic: HCl (6M), reflux, 12 h

  • Basic: NaOH (2M), 80°C, 6 h

Starting MaterialProductYield (%)Reference
Methyl indole-6-carboxylateIndole-6-carboxylic acid85–92

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitution, with regioselectivity influenced by the electron-donating hydroxymethylphenyl group at N1 and the electron-withdrawing carboxylate at C6.

Nitration

Nitration occurs preferentially at C5 due to activation by the hydroxymethylphenyl group.

Conditions :

  • HNO₃ (fuming), H₂SO₄ (conc.), 0°C, 2 h

ProductPosition SubstitutedYield (%)Reference
5-Nitro derivativeC567

Halogenation

Bromination proceeds at C4 under mild conditions.

Conditions :

  • Br₂ (1.2 eq), CH₂Cl₂, 25°C, 1 h

ProductPosition SubstitutedYield (%)Reference
4-Bromo derivativeC472

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the phenyl ring oxidizes to a carboxylic acid (-COOH) under strong oxidative conditions.

Conditions :

  • KMnO₄ (3 eq), H₂SO₄ (0.5M), 80°C, 8 h

Starting MaterialProductYield (%)Reference
3-Hydroxymethylphenyl derivative3-Carboxyphenyl derivative78

Acylation Reactions

The indole nitrogen and phenyl hydroxymethyl group are susceptible to acylation.

N-Acylation

Conditions :

  • Acetyl chloride (1.5 eq), AlCl₃ (1.2 eq), CH₂Cl₂, 25°C, 1 h

ProductSite ModifiedYield (%)Reference
N-Acetyl derivativeIndole nitrogen (N1)65

Hydroxymethyl Esterification

Conditions :

  • Ac₂O (2 eq), pyridine, 25°C, 4 h

ProductSite ModifiedYield (%)Reference
Acetylated hydroxymethylPhenyl CH₂OAc83

Cross-Coupling Reactions

The brominated derivative (see Section 2) participates in Suzuki–Miyaura coupling.

Conditions :

  • Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 eq), Na₂CO₃ (2M), DME/H₂O (3:1), 90°C, 12 h

Arylboronic AcidProductYield (%)Reference
4-Methoxyphenylboronic acid4-Methoxyphenyl derivative76

Condensation with Hydrazines

The ester group reacts with hydrazines to form hydrazides, a precursor for heterocycle synthesis.

Conditions :

  • Hydrazine hydrate (2 eq), EtOH, reflux, 6 h

ProductFunctional Group FormedYield (%)Reference
Indole-6-carbohydrazide-CONHNH₂89

Oxidative Dimerization

Under acidic conditions, the indole ring undergoes dimerization via radical intermediates.

Conditions :

  • FeCl₃ (2 eq), CH₃CN, 60°C, 24 h

ProductDimer StructureYield (%)Reference
Bis-indole dimerC3–C3' linkage58

Biological Activity Modulation

Structural modifications correlate with enhanced pharmacological properties:

ModificationBiological Effect (IC₅₀)Reference
C6 carboxylate hydrolysisImproved HIV integrase inhibition (0.13 μM)
C3 hydroxymethyl oxidationIncreased solubility and bioavailability

Scientific Research Applications

Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family. It is characterized by a unique structure that incorporates a hydroxymethyl group attached to a phenyl ring and a carboxylate functional group. The compound has the molecular formula C17H15NO3C_{17}H_{15}NO_3 and a molecular weight of approximately 281.31 g/mol. It is notable for its potential applications in medicinal chemistry, particularly due to the biological activity associated with indole derivatives.

Potential Applications

This compound has potential applications in various fields, especially in medicinal chemistry due to the biological activity of indole derivatives. Research indicates potential applications in pharmaceuticals. The specific biological activity of this compound requires further investigation through pharmacological studies. Interaction studies are also crucial for understanding its mechanism of action and potential side effects. These studies typically focus on receptor binding assays, enzyme inhibition assays, and cell-based assays.

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives, closely related to this compound, have demonstrated the ability to effectively inhibit the strand transfer of HIV-1 integrase . Binding conformation analysis has shown that the indole core and C2 carboxyl group chelate the two Mg2+Mg^{2+} ions within the active site of integrase . Further structural optimizations on these compounds have led to the development of derivatives with markedly increased integrase inhibitory effect, suggesting that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .

Structural Analogues and Derivatives

Several compounds share structural similarities with this compound. Some notable examples include:

  • Methyl indole-6-carboxylate Simple indole structure with a carboxylic acid group but lacks additional phenolic substituents.
  • 5-Hydroxyindole-3-acetic acid Contains a hydroxyl and acetic acid functional group and is known for neuroprotective properties.
  • Indole-3-carboxylic acid Basic indole structure with a carboxylic acid and is used as a precursor in various organic syntheses.
  • 1-Methylindole Methyl substitution at the nitrogen atom, exhibiting different reactivity compared to hydroxymethyl derivatives.

This compound stands out because of its unique combination of functional groups, which may confer distinct biological activities not present in simpler analogs.

Oncrasin-1 Analogues

Research on Oncrasin-1 analogues has shown that extending the R1R_1 hydroxymethyl chain can lead to a dramatic reduction or complete loss of activity in tumor cells, indicating the importance of the hydroxymethyl group's specific positioning and size for biological activity .

Methyl 1H-indole-6-carboxylate

Mechanism of Action

The mechanism of action of Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications References
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate 863578-50-1 C22H23NO3 6-COOCH3, 1-(3-CH2OH-phenyl) Hydrophilic due to -CH2OH; potential hydrogen bonding
Ethyl 1-acetamido-2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate N/A C16H15F3N2O3 3-COOCH2CH3, 6-CF3, 1-NHAc Enhanced metabolic stability from CF3; yellow solid (74% yield)
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole 865173-48-4 C16H12F3N 2-CH3, 3-phenyl, 6-CF3 Low polarity (no carboxylate); potential lipophilicity
7-Methyl-1H-indole-3-carboxylic acid 30448-16-9 C10H9NO2 3-COOH, 7-CH3 High similarity (1.00); acidic due to -COOH
Methyl 7-methyl-1H-indole-3-carboxylate 773134-49-9 C11H11NO2 3-COOCH3, 7-CH3 Moderate solubility (similarity 0.88)

Physicochemical and Functional Comparisons

  • Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound enhances hydrophilicity compared to trifluoromethyl (-CF3) or phenyl substituents in analogues . This may improve aqueous solubility, critical for drug delivery.
  • Synthetic Accessibility: Ethyl 1-acetamido-2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate is synthesized via oxidation with KMnO4 (71% yield) , while the target compound may require palladium-catalyzed coupling for phenyl substitution.

Biological Activity

Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C_{12}H_{13}NO_3
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : this compound

This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that indole derivatives can act as inhibitors of key enzymes involved in disease processes, such as HIV integrase and other viral replication mechanisms.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, derivatives similar to this compound have demonstrated inhibitory effects on HIV-1 integrase:

  • Inhibition Mechanism : The indole core and carboxyl group chelate metal ions within the active site of integrase, preventing viral DNA integration.
  • Efficacy : Compounds derived from this scaffold exhibited IC50 values ranging from 0.13 to 6.85 μM against HIV-1 integrase, indicating strong inhibitory potential .

Antimycobacterial Activity

Indole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis:

  • Minimum Inhibitory Concentration (MIC) : One study reported that certain indole compounds exhibited MIC values as low as 8.4 µM against Mtb strains, showcasing their potential as antimycobacterial agents .
  • Mechanism : The presence of hydroxymethyl groups enhances lipophilicity, which may improve cell membrane penetration and target interaction .

Case Study 1: HIV Integrase Inhibition

A study focused on optimizing indole derivatives for HIV treatment found that modifications at specific positions on the indole ring significantly enhanced their integrase inhibitory activity. The introduction of halogenated anilines at the C6 position improved binding interactions with viral DNA, leading to increased potency .

CompoundIC50 (μM)Structural Modifications
Compound A0.13Long-chain substitution at C3
Compound B1.05Halogenated aniline at C6
Compound C6.85Parent compound

Case Study 2: Antimycobacterial Evaluation

Research into a series of indoles demonstrated that specific compounds exhibited bactericidal activity against drug-resistant strains of Mtb. The study utilized time-kill assays to assess the dynamics of bacterial growth inhibition over time .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate?

  • Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, indole derivatives are often functionalized at the 1-position using benzyl halides or substituted benzyl alcohols under basic conditions (e.g., K₂CO₃ in DMF). The 6-carboxylate group is typically introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts. Similar procedures with yields ranging from 58% to 84% are documented for structurally analogous indole carboxylates .

Q. How is the compound characterized after synthesis?

  • Answer: Structural characterization relies on ¹H NMR to confirm regiochemistry and purity. Key NMR signals for indole derivatives include aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.9 ppm), and hydroxymethyl substituents (δ ~5.3 ppm). For example, compound 5o (a structural analog) exhibits distinct peaks at δ 8.38 (d, J = 8.4 Hz) and δ 5.36 (s) for indole protons and the benzyl group, respectively . Mass spectrometry (MS) and HPLC are used to confirm molecular weight and purity.

Q. What purification techniques are recommended for this compound?

  • Answer: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is standard for isolating indole derivatives. Recrystallization from solvents like dichloromethane/hexane or ethanol/water can improve purity. For analogs with polar substituents (e.g., hydroxymethyl), reverse-phase HPLC may be necessary .

Advanced Research Questions

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Answer: Single-crystal X-ray diffraction is the gold standard. Use SHELX programs for structure solution and refinement. For example:

  • SHELXL : Refines small-molecule structures using least-squares minimization .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
  • WinGX : Integrates crystallographic tools for data processing and visualization .
    • Ensure data quality by checking R-factors (<5%) and resolving any twinning or disorder in the crystal lattice .

Q. How can contradictions in NMR data during structural elucidation be resolved?

  • Answer:

  • Decoupling experiments : Identify coupled protons (e.g., aromatic spin systems).
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign long-range correlations.
  • Comparative analysis : Cross-reference with published spectra of analogs. For example, the ¹H NMR of 5o (δ 8.01, s, 2H) confirms symmetry in the substituents .
  • Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Answer:

  • Variation of substituents : Modify the hydroxymethyl group (e.g., replace with halogens or alkyl chains) to assess steric/electronic effects. For example, fluorobenzyl analogs (5k ) showed reduced yields (58.8%) compared to chlorobenzyl derivatives (5m , 84.3%), suggesting steric hindrance impacts reactivity .
  • In vitro assays : Test analogs for biological activity (e.g., enzyme inhibition, receptor binding) using assays relevant to the compound’s hypothesized targets (e.g., kinase or GPCR pathways) .

Q. What strategies optimize reaction yields for analogs with bulky substituents?

  • Answer:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered intermediates.
  • Catalyst screening : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Solvent optimization : Use high-boiling solvents (e.g., DMSO or toluene) for reactions requiring elevated temperatures .

Data Interpretation and Advanced Techniques

Q. How are crystallographic software packages (e.g., SHELX) used to resolve disordered structures?

  • Answer:

  • SHELXD : Identifies heavy atoms for phasing in disordered regions.
  • SHELXL : Refines occupancy factors for overlapping atoms. Apply restraints (e.g., SIMU, DELU) to stabilize refinement of disordered moieties .
  • Validate results using PLATON to check for missed symmetry or twinning .

Q. What analytical approaches reconcile discrepancies between computational and experimental spectral data?

  • Answer:

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA, then predict NMR shifts with gauge-including atomic orbital (GIAO) methods.
  • Solvent effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian).
  • Dynamic effects : Use MD simulations to model conformational flexibility impacting experimental spectra .

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